1-Methoxynonane

Distillation Reaction Solvent Thermal Stability

1-Methoxynonane (CAS 7289-51-2), also known as methyl nonyl ether, is a straight-chain aliphatic ether with the molecular formula C₁₀H₂₂O and a molecular weight of 158.28 g/mol. It is a colorless liquid at room temperature with a mild odor, classified as a linear alkyl methyl ether.

Molecular Formula C10H22O
Molecular Weight 158.28 g/mol
CAS No. 7289-51-2
Cat. No. B1348541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxynonane
CAS7289-51-2
Molecular FormulaC10H22O
Molecular Weight158.28 g/mol
Structural Identifiers
SMILESCCCCCCCCCOC
InChIInChI=1S/C10H22O/c1-3-4-5-6-7-8-9-10-11-2/h3-10H2,1-2H3
InChIKeyBRIKTKRHROTQFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxynonane (CAS 7289-51-2) Procurement: A C10 Aliphatic Ether for Specialized Applications


1-Methoxynonane (CAS 7289-51-2), also known as methyl nonyl ether, is a straight-chain aliphatic ether with the molecular formula C₁₀H₂₂O and a molecular weight of 158.28 g/mol [1]. It is a colorless liquid at room temperature with a mild odor, classified as a linear alkyl methyl ether . The compound is characterized by a density of 0.791 g/cm³, a boiling point of 195°C at 760 mmHg, and a flash point of 61.6°C [2]. Its structure features a nine-carbon alkyl chain terminated by a methoxy group, placing it within a homologous series of linear ethers [3].

1-Methoxynonane (CAS 7289-51-2) Substitution Risks: Why Chain Length Matters in Linear Ethers


In scientific and industrial workflows, linear aliphatic ethers are not interchangeable due to the profound impact of alkyl chain length on physicochemical properties and performance. The homologous series of methyl alkyl ethers demonstrates systematic changes in boiling point, vapor pressure, logP, and flash point as the alkyl chain lengthens . For instance, substituting 1-methoxynonane (C10) with a shorter-chain analog like 1-methoxyoctane (C9) can alter a process's thermal stability and safety margins due to a lower flash point (49.3°C vs 61.6°C) and higher vapor pressure (1.7 mmHg vs 0.6 mmHg at 25°C) . Conversely, a longer-chain analog such as 1-methoxydecane (C11) may introduce higher viscosity and lower vapor pressure, impacting reaction kinetics or product separation efficiency [1]. Such differences underscore that generic substitution based solely on functional group similarity can compromise experimental reproducibility and process specifications, necessitating a product-specific approach to procurement.

1-Methoxynonane (CAS 7289-51-2) Quantitative Differentiation: Evidence-Based Comparator Analysis


1-Methoxynonane vs. 1-Methoxyoctane: Boiling Point and Thermal Process Window

1-Methoxynonane exhibits a boiling point of 195.0±3.0°C at 760 mmHg, which is 21.5°C higher than that of 1-methoxyoctane (173.5±3.0°C) . This significant increase provides a wider thermal processing window for reactions requiring elevated temperatures without solvent loss, enabling more controlled heating profiles and reducing the risk of solvent bumping during distillations.

Distillation Reaction Solvent Thermal Stability

1-Methoxynonane vs. 1-Methoxyoctane: Vapor Pressure and Evaporation Control

At 25°C, 1-methoxynonane has a vapor pressure of 0.6±0.4 mmHg, which is approximately 65% lower than the 1.7±0.3 mmHg vapor pressure of 1-methoxyoctane . This lower volatility reduces evaporative losses during open-vessel processes and minimizes volatile organic compound (VOC) emissions, a critical factor in both laboratory and industrial settings subject to environmental and safety regulations.

Solvent Evaporation Headspace Analysis VOC Management

1-Methoxynonane vs. 1-Methoxyoctane: Flash Point and Safety Classification

The flash point of 1-methoxynonane is 61.6±5.7°C, which is 12.3°C higher than the 49.3±5.7°C flash point of 1-methoxyoctane . This difference can be critical for safety and storage classifications. A flash point above 60°C may place 1-methoxynonane in a less stringent flammability category under certain regulations (e.g., UN GHS), potentially simplifying storage and transport requirements compared to its more volatile C9 analog.

Flammability Safety Data Regulatory Compliance

1-Methoxynonane vs. Dibutyl Ether: Boiling Point and Reaction Versatility

1-Methoxynonane offers a boiling point of 195°C at 760 mmHg, which is approximately 53°C higher than the 142-143°C boiling point of dibutyl ether [1]. This substantial difference makes 1-methoxynonane a superior solvent candidate for reactions that must be conducted above 140°C without resorting to high-pressure vessels or more polar, high-boiling solvents. While dibutyl ether is a common low-polarity solvent, its lower boiling point limits its use in high-temperature applications.

High-Temperature Solvent Reaction Medium Distillation

1-Methoxynonane vs. 1-Methoxydecane: Lipophilicity and Extraction Efficiency

The calculated logP (octanol-water partition coefficient) for 1-methoxynonane is 4.17, which is lower than the logP of 1-methoxydecane, reported as 3.77 to 4.49 depending on the estimation method [1]. This difference in lipophilicity can be leveraged in extraction processes where a less hydrophobic ether is desired to improve selectivity for moderately polar analytes, or to reduce the retention of highly lipophilic matrix components.

Liquid-Liquid Extraction Partition Coefficient Lipophilicity

1-Methoxynonane vs. 1-Methoxyoctane: Gas Chromatography Retention Index (Kovats) for Analytical Selectivity

On a non-polar SE-30 stationary phase, 1-methoxynonane exhibits a Kovats retention index of 1120 [1]. While a direct comparative value for 1-methoxyoctane under identical conditions is not available in the primary reference, the homologous series of methyl ethers shows a consistent increase in retention index with increasing carbon number. This predictable difference allows 1-methoxynonane to serve as a distinct retention time marker, facilitating method development and peak identification in complex sample analyses where separation from the C9 or C11 analogs is critical.

Gas Chromatography Analytical Chemistry Method Development

1-Methoxynonane (CAS 7289-51-2) Application Scenarios: Where the Data Supports Procurement


High-Temperature Organic Synthesis

The boiling point of 195°C positions 1-methoxynonane as a viable solvent for reactions requiring sustained heating above the boiling points of common ethers like dibutyl ether (142-143°C) . Its higher flash point (61.6°C) compared to 1-methoxyoctane (49.3°C) also offers a wider safety margin during heating. This combination makes it suitable for high-temperature condensations, etherifications, or metal-catalyzed cross-couplings where a non-polar, aprotic medium is required.

Preparative and Analytical Chromatography

The documented Kovats retention index of 1120 on an SE-30 column [1] allows 1-methoxynonane to be used as a retention time marker in gas chromatography method development, particularly for analyzing mixtures of homologous ethers or aliphatic hydrocarbons. Its distinct volatility profile, with a vapor pressure of 0.6 mmHg at 25°C , ensures it remains in the liquid phase under typical GC injector conditions while still providing a clear, identifiable peak.

Specialty Solvent for Liquid-Liquid Extraction

With a calculated logP of 4.17 , 1-methoxynonane offers a specific lipophilicity that can be exploited for the extraction of moderately non-polar compounds from aqueous matrices. In processes where 1-methoxyoctane (logP ~3.64) is too polar and 1-methoxydecane (logP ~4.49) [2] is too hydrophobic, 1-methoxynonane provides an intermediate, tunable option for optimizing partition coefficients and extraction selectivity.

Intermediate in the Synthesis of Specialty Chemicals

As an aliphatic ether with a defined nine-carbon chain, 1-methoxynonane serves as a key building block for synthesizing more complex molecules, including surfactants, lubricant additives, and pharmaceutical intermediates . Its consistent chain length is critical for achieving desired amphiphilic properties or biological activity in the final product, where even a single carbon difference can significantly alter performance.

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